4,4,5,5-Tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane

CAS No.: 2152645-04-8

Cat. No.: VC6832465

Molecular Formula: C13H25BO2

Molecular Weight: 224.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2152645-04-8 |

|---|---|

| Molecular Formula | C13H25BO2 |

| Molecular Weight | 224.15 |

| IUPAC Name | 4,4,5,5-tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C13H25BO2/c1-10(2)9(11(10,3)4)14-15-12(5,6)13(7,8)16-14/h9H,1-8H3 |

| Standard InChI Key | BPEYFKBODDZCIU-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2C(C2(C)C)(C)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

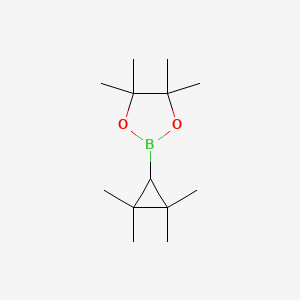

The compound features a 1,3,2-dioxaborolane core, a five-membered ring system comprising two oxygen atoms, one boron atom, and two methyl-substituted carbon centers at the 4 and 5 positions. Attached to the boron atom is a 2,2,3,3-tetramethylcyclopropyl group, a strained cyclopropane ring with four methyl substituents. The cyclopropane’s high angle strain is mitigated by the electron-donating methyl groups, which enhance stability through steric shielding and hyperconjugation .

The molecular formula is C₁₃H₂₃BO₂, with a calculated molecular weight of 230.13 g/mol. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety is a widely employed protecting group for boronic acids, offering improved air and moisture stability compared to their free acid counterparts .

Crystallographic and Stereoelectronic Features

While direct crystallographic data for this specific compound is unavailable in the provided sources, analogous structures suggest a planar dioxaborolane ring with a trigonal planar geometry around boron. The cyclopropane ring adopts a puckered conformation, with C–C bond lengths approximating 1.54 Å, consistent with strained cyclopropane systems . The methyl groups on both the dioxaborolane and cyclopropane rings create a sterically congested environment, influencing reactivity in cross-coupling reactions by modulating access to the boron center.

Synthetic Methodologies

Cyclopropanation Strategies

The synthesis of the 2,2,3,3-tetramethylcyclopropyl group likely employs a Simmons-Smith-type reaction, a well-established method for cyclopropane formation. As demonstrated in the synthesis of related compounds (e.g., 2-(2-(3-chloropropyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) , this involves:

-

Generation of a zinc carbenoid via reaction of diiodomethane with diethylzinc in dichloromethane/heptane under inert atmosphere.

-

Cyclopropanation of a precursor alkene (e.g., allyl boronic ester) at low temperatures (3°C), followed by gradual warming to room temperature .

Key reaction parameters include:

-

Stoichiometry: 1.2 equiv diiodomethane relative to diethylzinc .

-

Temperature control: Critical to minimize side reactions; exotherms are managed via ice baths .

-

Work-up: Quenching with aqueous HCl to dissolve zinc byproducts and isolate the boronic ester .

Boron Incorporation and Protection

The pinacol boronic ester is typically formed via a condensation reaction between a boronic acid and pinacol (2,3-dimethyl-2,3-butanediol). For this compound, the cyclopropane-bearing boronic acid precursor would react with pinacol under dehydrating conditions (e.g., azeotropic removal of water with toluene) . Alternative methods may involve transesterification from other boronic esters.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Pinacol methyl groups: Two singlets at δ 0.98–1.02 ppm (12H, (CH₃)₄C₂O₂B) .

-

Cyclopropane protons: A multiplet (δ 1.6–1.8 ppm) for the bridgehead protons, with coupling constants (J) of ~6–10 Hz indicative of cyclopropane ring strain .

-

Methyl groups on cyclopropane: Singlets at δ 1.2–1.4 ppm (12H, (CH₃)₄C₃) .

-

-

¹³C NMR:

Mass Spectrometry

-

High-Resolution Mass Spectrometry (HRMS): Expected molecular ion [M+H]⁺ at m/z 231.1832 (calculated for C₁₃H₂₃BO₂⁺).

-

Fragmentation patterns would include loss of the cyclopropane moiety (Δ m/z -97) and cleavage of the dioxaborolane ring .

Physicochemical Properties

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a boron nucleophile in palladium-catalyzed couplings with aryl halides. The tetramethylcyclopropyl group’s steric bulk may:

-

Enhance selectivity for less hindered coupling partners.

-

Reduce proto-deboronation side reactions by shielding the boron center .

Materials Science

Incorporation into π-conjugated polymers or metal-organic frameworks (MOFs) could exploit the cyclopropane’s rigidity and the boron center’s Lewis acidity for gas storage or sensor applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume